molecular formula C25H25N5O2S B12022913 N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12022913
M. Wt: 459.6 g/mol
InChI Key: IGZSUCICKQCOJH-UHFFFAOYSA-N
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Description

Historical Evolution of 1,2,4-Triazole Derivatives as Privileged Scaffolds

The 1,2,4-triazole nucleus has emerged as a cornerstone of heterocyclic chemistry due to its versatile pharmacological properties. First synthesized in the late 19th century, triazoles gained prominence in the 1980s with the development of antifungal agents such as fluconazole and itraconazole. These early successes underscored the scaffold’s ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

By the 2000s, researchers began exploiting 1,2,4-triazoles for neuroprotective applications. For instance, compound 11 from a series of 1,2,4-triazole derivatives demonstrated potent neuroprotection in PC12 cells by scavenging reactive oxygen species (ROS) and enhancing nuclear factor erythroid 2-related factor 2 (Nrf2) translocation. Such findings validated the triazole ring’s capacity to stabilize free radicals and modulate oxidative stress pathways—a critical feature for treating ischemic stroke and neurodegenerative disorders.

Recent advances have further expanded the scaffold’s utility. In anti-infective drug development, 1,2,4-triazole-containing heterocycles exhibited promising activity against Trypanosoma cruzi, the pathogen responsible for Chagas disease. Structural modifications, such as the introduction of electron-withdrawing groups at the triazole’s N1 position, enhanced binding affinity to parasitic enzymes like cruzipain.

Table 1: Key Milestones in 1,2,4-Triazole Drug Development

Year Development Therapeutic Area Reference
1980s Fluconazole synthesis Antifungal therapy
2010s Neuroprotective triazole derivatives Ischemic stroke treatment
2020s Anti-Chagas triazole analogs Antiparasitic agents

Rationale for Sulfanyl-Acetamide Functionalization in Heterocyclic Systems

The integration of sulfanyl-acetamide groups into heterocycles like 1,2,4-triazoles addresses two critical challenges in drug design: target selectivity and pharmacokinetic optimization . Sulfanyl (-S-) bridges enhance molecular flexibility, enabling compounds to adopt conformations favorable for binding to hydrophobic enzyme pockets. For example, in carbonic anhydrase II (CA-II) inhibitors, sulfonamide-acetamide hybrids exhibited sub-micromolar inhibition (e.g., compound 4l , IC~50~ = 0.01796 µM) by forming hydrogen bonds with His63, Asn66, and Thr197 residues.

The acetamide moiety further contributes to metabolic stability. In thioacetamide-triazole (TAT) antibiotics, replacing the triazole’s methyl group with a pyridin-3-yl substituent improved Escherichia coli inhibition by 12-fold, as measured by minimum inhibitory concentration (MIC). This modification reduced enzymatic degradation while maintaining affinity for cysteine synthase A, a key bacterial folate pathway enzyme.

Table 2: Impact of Sulfanyl-Acetamide Modifications on Bioactivity

Compound Class Target Enzyme Activity Enhancement Reference
CA-II inhibitors Carbonic anhydrase II 500-fold vs. standard
Thioacetamide-triazoles Cysteine synthase A MIC ≤ 2 µg/mL

Structural analyses reveal that the sulfanyl group’s electronegativity facilitates dipole-dipole interactions with catalytic lysine or arginine residues, while the acetamide’s carbonyl oxygen participates in hydrogen-bond networks. These features collectively improve ligand-receptor binding kinetics and residence time.

Properties

Molecular Formula

C25H25N5O2S

Molecular Weight

459.6 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H25N5O2S/c1-4-32-22-9-7-21(8-10-22)30-24(19-6-5-11-26-15-19)28-29-25(30)33-16-23(31)27-20-13-17(2)12-18(3)14-20/h5-15H,4,16H2,1-3H3,(H,27,31)

InChI Key

IGZSUCICKQCOJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)C)C)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide Derivatives

The triazole ring is typically constructed via cyclization of a thiosemicarbazide intermediate. For this compound, the reaction involves:

  • 4-Ethoxyphenylhydrazine and pyridin-3-ylcarbonyl isothiocyanate under basic conditions (e.g., KOH in ethanol) to form a thiosemicarbazide intermediate.

  • Cyclization : Heating the intermediate at 80–100°C in a polar aprotic solvent (e.g., DMF) with catalytic acetic acid yields the triazole-thiol.

Optimization Data :

ParameterCondition 1Condition 2
Temperature80°C100°C
SolventEthanolDMF
CatalystKOHAcetic acid
Reaction Time6 hours4 hours
Yield68%72%

Synthesis of 2-Chloro-N-(3,5-Dimethylphenyl)Acetamide

Amide Coupling via Schotten-Baumann Reaction

  • 3,5-Dimethylaniline is reacted with chloroacetyl chloride in a biphasic system (water/dichloromethane) with NaHCO₃ as a base.

  • Key Considerations : Excess chloroacetyl chloride (1.2 equiv) ensures complete conversion, while maintaining pH < 9 prevents hydrolysis.

Typical Yield : 85–90% after recrystallization from ethanol.

Sulfanyl Acetamide Formation via Nucleophilic Substitution

Thiol-Activated Coupling

The triazole-thiol (1 equiv) is deprotonated with NaH in THF, followed by addition of 2-chloro-N-(3,5-dimethylphenyl)acetamide (1.1 equiv). The reaction proceeds at 25°C for 12 hours, yielding the target compound.

Critical Factors :

  • Solvent Dryness : Moisture degrades NaH, reducing reactivity.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity.

Alternative Pathways and Comparative Analysis

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) accelerates triazole formation, improving yield to 78% while reducing side products.

Solid-Phase Synthesis

Immobilizing the thiosemicarbazide on Wang resin enables stepwise assembly, though scalability remains challenging.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing 1,3,4-triazole formation is minimized by using bulky substituents (e.g., ethoxyphenyl) to favor 1,2,4-isomers.

  • Sulfur Oxidation : Conducting reactions under N₂ atmosphere prevents disulfide byproducts .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield compounds with additional hydrogen atoms.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by the presence of a triazole ring, which is known for its biological activity. The molecular formula is C22H24N4O1SC_{22}H_{24}N_{4}O_{1}S, with a molecular weight of approximately 396.52 g/mol. The triazole moiety enhances the compound's interaction with biological targets, making it a candidate for various therapeutic applications.

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated for its efficacy against a range of pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth and possess antifungal properties, suggesting potential use in treating infections caused by resistant strains .

2. Anticancer Properties
The compound has been investigated for its anticancer potential. Research involving the screening of drug libraries has identified triazole derivatives as promising candidates for cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve the modulation of key signaling pathways associated with cell proliferation and survival .

3. Anti-inflammatory Effects
Triazole-containing compounds have demonstrated anti-inflammatory activities in various models. N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exert its effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory processes. This application holds promise for developing treatments for chronic inflammatory diseases .

Case Study 1: Anticancer Screening

A study conducted on multicellular spheroids revealed that triazole derivatives effectively reduced tumor viability. The specific compound was noted for its ability to penetrate cellular membranes and interact with intracellular targets, leading to enhanced cytotoxicity against cancer cells .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that similar triazole compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis and function .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(3,5-Dimethoxyphenyl) Analog ()
  • Key Difference : The phenyl ring substituents are methoxy (-OCH₃) instead of methyl (-CH₃).
  • Impact :
    • Electronic Effects : Methoxy groups are electron-withdrawing via resonance, reducing electron density on the phenyl ring compared to the electron-donating methyl groups in the target compound.
    • Solubility : Increased polarity due to methoxy groups may enhance aqueous solubility .
N-(3,5-Dimethylphenyl) Derivatives ()
  • Key Feature : Retains the 3,5-dimethylphenyl group but modifies the triazole substituents.
  • Structural Differences :
    • The triazole ring is substituted with an allyl (-CH₂CH=CH₂) group at position 4 and a pyridin-2-yl group at position 3.
    • Functional Impact :
  • Pyridine Position : Pyridin-2-yl may alter hydrogen-bonding interactions compared to pyridin-3-yl in the target compound .

Triazole Core Modifications

Furan-Substituted Triazole Derivatives ()
  • Key Differences: Replaces the 4-ethoxyphenyl and pyridin-3-yl groups with a furan-2-yl moiety at position 5 and an amino group at position 3.
  • Amino Group: Enhances nucleophilicity and may facilitate hydrogen bonding.

Sulfanyl-Acetamide Linker

All compounds share the sulfanyl-acetamide linker, critical for conformational flexibility and interactions with biological targets. Modifications in adjacent groups (e.g., allyl in vs. ethoxyphenyl in the target compound) influence steric bulk and electronic environments.

Comparative Data Table

Compound Name Phenyl Substituent Triazole Substituents (Position 4/5) Key Functional Groups Reported Activity
N-(3,5-Dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,5-dimethyl 4-ethoxyphenyl / 5-pyridin-3-yl Ethoxy, pyridine Not specified
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,5-dimethoxy 4-ethoxyphenyl / 5-pyridin-3-yl Methoxy, ethoxy, pyridine Not specified
N-(3,5-Dimethylphenyl)-2-{[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,5-dimethyl 4-allyl / 5-pyridin-2-yl Allyl, pyridine Not specified
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Variable 4-amino / 5-furan-2-yl Amino, furan Anti-exudative

Biological Activity

N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C25H25N5O4S
  • Molecular Weight : 491.57 g/mol
  • IUPAC Name : N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • SMILES : CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC(=C3)OC)OC)C4=CN=CC=C4
  • InChI Key : MJIXHIMUTFVSIQ-UHFFFAOYSA-N

Structural Insights

The compound features a triazole ring, which is known for its biological activity, particularly in anticancer research. The presence of various functional groups enhances its interaction with biological targets.

Anticancer Potential

Research indicates that compounds containing triazole moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can inhibit cell growth by inducing cell cycle arrest and apoptosis.

Case Studies

  • Cell Line Studies :
    • A study demonstrated that compounds with similar structures achieved IC50 values ranging from 30 nM to 60 nM against HeLa cells, indicating potent antiproliferative activity .
    • Another investigation reported that specific modifications to the triazole ring significantly enhanced biological activity against cancer cell lines such as A549 and HT29 .
  • Mechanism of Action :
    • The mechanism of action often involves the inhibition of tubulin polymerization, leading to G2/M phase arrest in the cell cycle. For example, a related compound caused a concentration-dependent increase in cyclin B levels while reducing cdc2 phosphorylation .

Antimicrobial Activity

Preliminary studies suggest that N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may also possess antimicrobial properties. The triazole group is known to exhibit antifungal activity by inhibiting ergosterol synthesis in fungal cell membranes.

Other Biological Activities

The compound's structural diversity suggests potential activities beyond anticancer and antimicrobial effects. Investigations into its anti-inflammatory and analgesic properties are ongoing.

Research Findings Summary Table

Activity IC50 Values (nM) Cell Lines Tested Mechanism
Antiproliferative30 - 60HeLaInhibition of tubulin polymerization
Antiproliferative38 - 43A549G2/M phase arrest
Antiproliferative0.43HT29Cyclin B increase
AntimicrobialTBDVarious pathogensInhibition of ergosterol synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step pathways typical of triazole-acetamide derivatives. Key steps include:

  • Thiolation : Reacting triazole precursors with α-chloroacetamide derivatives in the presence of KOH or NaOH as a base .
  • Cyclization : Refluxing intermediates (e.g., hydrazides with thiocyanate derivatives) in ethanol or DMF under controlled temperatures (120–150°C) .
  • Purification : Recrystallization using ethanol or chromatography for high-purity yields (>90% purity confirmed via HPLC) .
    • Critical Parameters : Solvent choice (e.g., pyridine for nucleophilic substitution), catalyst (e.g., Zeolite Y-H for cyclization), and reaction time (5–8 hours) significantly affect selectivity and yield .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR for confirming substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl) and sulfanyl linkage integrity .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and rule out byproducts like unreacted thiols .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., ~480–500 g/mol range) .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxyphenyl vs. chlorophenyl) impact biological activity, and what strategies resolve contradictory data in SAR studies?

  • Methodological Answer :

  • SAR Analysis : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., 4-chlorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups to evaluate effects on enzyme inhibition (e.g., COX-2 or kinase targets) .
  • Contradiction Resolution : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., buffer pH, incubation time). Use standardized protocols (e.g., ATP concentration in kinase assays) and cross-validate with orthogonal methods (SPR vs. fluorescence polarization) .

Q. What computational approaches are recommended to predict binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with triazole-binding pockets (e.g., fungal CYP51 or human HSP90) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfanyl-acetamide linkages in aqueous vs. lipid bilayer environments .
  • ADMET Prediction : SwissADME or pkCSM to evaluate logP (target ~3.5 for blood-brain barrier penetration) and CYP450 inhibition risks .

Q. How can researchers address stability issues (e.g., sulfanyl group oxidation) during in vitro assays?

  • Methodological Answer :

  • Stabilization Strategies : Add antioxidants (e.g., 1 mM ascorbic acid) to cell culture media or storage buffers .
  • Degradation Monitoring : LC-MS/MS to track oxidation byproducts (e.g., sulfoxide derivatives) over time .
  • Structural Modification : Replace the sulfanyl group with methylene or ether linkages while retaining bioactivity .

Key Research Gaps Identified

  • Crystallographic Data : No X-ray structures available for this specific compound. Prioritize crystallization trials with PEG 4000/ammonium sulfate .
  • In Vivo Pharmacokinetics**: Limited data on oral bioavailability. Recommend rodent studies with LC-MS quantification of plasma concentrations .

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